molecular formula C16H24FN3O2 B13888123 Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate CAS No. 1211581-67-7

Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate

Cat. No.: B13888123
CAS No.: 1211581-67-7
M. Wt: 309.38 g/mol
InChI Key: LCPAGWBJEDZHDY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-fluoro-4-(methylamino)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anticancer and antiparasitic activities.

    Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate is unique due to the presence of the fluoro and methylamino groups, which can impart specific biological activities and chemical reactivity. These functional groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

CAS No.

1211581-67-7

Molecular Formula

C16H24FN3O2

Molecular Weight

309.38 g/mol

IUPAC Name

tert-butyl 4-[2-fluoro-4-(methylamino)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-5-12(18-4)11-13(14)17/h5-6,11,18H,7-10H2,1-4H3

InChI Key

LCPAGWBJEDZHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC)F

Origin of Product

United States

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